![molecular formula C14H15NO2 B7465918 N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B7465918.png)
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of anandamide, an endocannabinoid that is involved in the regulation of pain, mood, and appetite. AM404 has been shown to modulate the endocannabinoid system and to have analgesic, anti-inflammatory, and neuroprotective effects.
作用机制
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide acts as a reuptake inhibitor of anandamide and as an agonist of the transient receptor potential vanilloid type 1 (TRPV1) channel. By inhibiting the reuptake of anandamide, N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide increases the levels of this endocannabinoid in the synaptic cleft, leading to the activation of cannabinoid receptors and the modulation of neurotransmitter release. By activating the TRPV1 channel, N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide induces calcium influx and the release of neuropeptides, resulting in analgesia and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has been shown to modulate various biochemical and physiological processes, including pain perception, inflammation, oxidative stress, and neuroprotection. N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has been reported to reduce the release of pro-inflammatory cytokines and to inhibit the activation of microglia and astrocytes, which are involved in neuroinflammation. N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has also been shown to protect against oxidative stress by increasing the levels of glutathione and reducing the levels of reactive oxygen species. Furthermore, N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has been reported to promote neuroprotection by preventing excitotoxicity and apoptosis.
实验室实验的优点和局限性
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has several advantages for lab experiments, including its selective modulation of the endocannabinoid system, its ability to cross the blood-brain barrier, and its low toxicity. However, N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has some limitations, including its low solubility in water, its instability under acidic conditions, and its potential for non-specific effects. Therefore, careful experimental design and validation are required to ensure the specificity and reproducibility of the results.
未来方向
Include the optimization of N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide synthesis and formulation, the development of novel analogs and derivatives, and the elucidation of the molecular mechanisms of N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide action.
合成方法
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide can be synthesized by reacting anandamide with arachidonic acid and ethanolamine in the presence of sulfuric acid. The reaction proceeds through a series of steps, including esterification, amidation, and cyclization. The yield of N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide is typically low, and the purification process is complex. Alternative synthesis methods have been proposed, including the use of microwave irradiation and enzyme-catalyzed reactions.
科学研究应用
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has been studied in various preclinical and clinical models of pain, inflammation, and neurodegenerative diseases. In animal models, N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has been shown to reduce pain sensitivity and inflammation, to protect against ischemia and oxidative stress, and to improve cognitive function. In humans, N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide has been tested as a potential treatment for chronic pain, migraine, and multiple sclerosis. However, the clinical efficacy of N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide is still unclear, and further studies are needed to determine its safety and therapeutic potential.
属性
IUPAC Name |
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-6-3-4-7-12(10)11(2)15-14(16)13-8-5-9-17-13/h3-9,11H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQAEWDWYURQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B7465840.png)
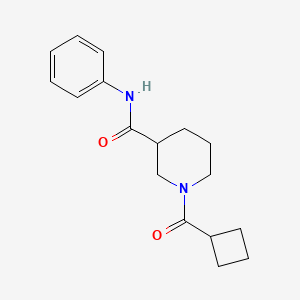
![N-[1-(furan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B7465861.png)
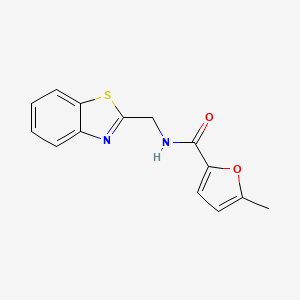
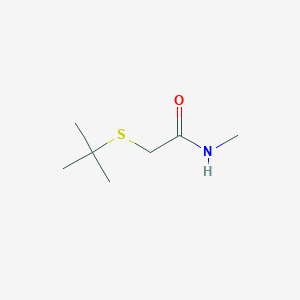
![[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465887.png)
![5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7465894.png)

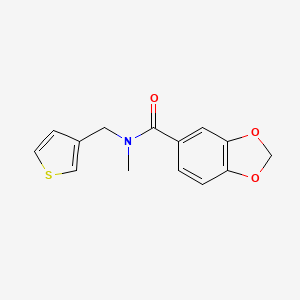
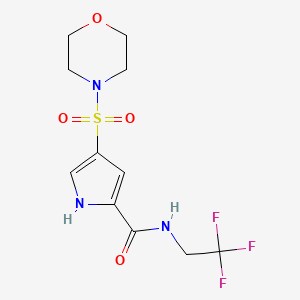
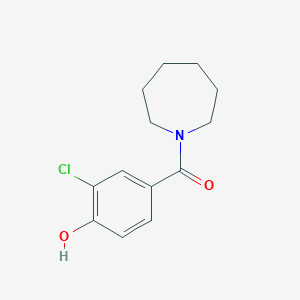
![2-(4-bromophenoxy)-N-[2-(tert-butylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7465926.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)